molecular formula C20H21ClN4O2S2 B2595305 N-(5-chloro-2-methoxyphenyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide CAS No. 1105217-08-0

N-(5-chloro-2-methoxyphenyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide

Cat. No.: B2595305
CAS No.: 1105217-08-0
M. Wt: 448.98
InChI Key: ABQYNGFPMBXNJC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the thiazole ring: This can be achieved by reacting thiophene-2-carboxylic acid with thioamide under cyclization conditions.

    Attachment of the piperazine moiety: The thiazole derivative is then reacted with piperazine in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the carboxamide group: The final step involves the reaction of the intermediate with 5-chloro-2-methoxybenzoic acid to form the desired carboxamide.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques like crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the carboxamide, converting them to amines or alcohols, respectively.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its complex structure and functional groups.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-4-(methylthio)piperazine-1-carboxamide
  • N-(5-chloro-2-methoxyphenyl)-4-(thiophen-2-yl)piperazine-1-carboxamide

Comparison:

  • Structural Differences: The presence of different substituents on the piperazine or thiazole rings.
  • Chemical Properties: Variations in solubility, stability, and reactivity due to different functional groups.
  • Biological Activity: Differences in potency, selectivity, and mechanism of action based on structural modifications.

N-(5-chloro-2-methoxyphenyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide stands out due to its unique combination of aromatic and heterocyclic rings, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2S2/c1-27-17-5-4-14(21)11-15(17)23-20(26)25-8-6-24(7-9-25)12-19-22-16(13-29-19)18-3-2-10-28-18/h2-5,10-11,13H,6-9,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQYNGFPMBXNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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